molecular formula C28H26N2O3S B11660727 methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11660727
M. Wt: 470.6 g/mol
InChI Key: DETIYGQUQNVZIG-UHFFFAOYSA-N
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Description

METHYL 2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including METHYL 2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) for the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Advanced techniques and equipment are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

METHYL 2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

What sets METHYL 2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C28H26N2O3S

Molecular Weight

470.6 g/mol

IUPAC Name

methyl 2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C28H26N2O3S/c1-16(2)17-11-13-18(14-12-17)23-15-21(19-7-4-5-9-22(19)29-23)26(31)30-27-25(28(32)33-3)20-8-6-10-24(20)34-27/h4-5,7,9,11-16H,6,8,10H2,1-3H3,(H,30,31)

InChI Key

DETIYGQUQNVZIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC

Origin of Product

United States

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